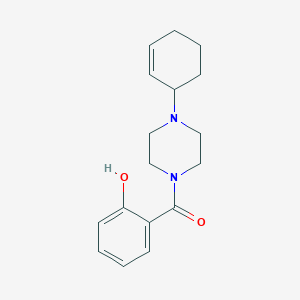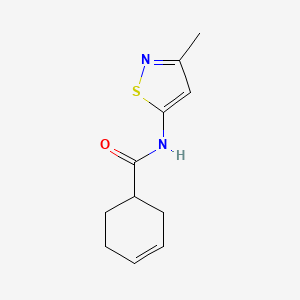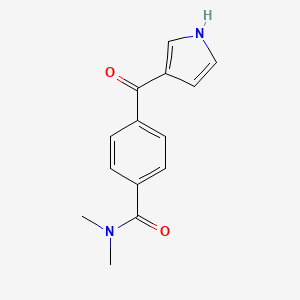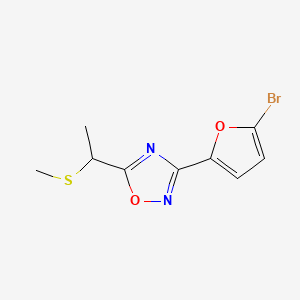![molecular formula C16H16N2O2 B7585029 [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPMP and is a derivative of the natural product, manzamine A. PPMP has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
PPMP has been shown to inhibit the activity of the enzyme, sphingosine kinase 1 (SK1), which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that is involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of SK1 by PPMP leads to a decrease in S1P levels, which ultimately leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of cell migration. PPMP has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PPMP has several advantages for lab experiments, including its high potency and specificity towards SK1 inhibition. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For PPMP research include the development of more potent and selective SK1 inhibitors, the investigation of PPMP's potential use as a therapeutic agent for neurodegenerative diseases, and the study of PPMP's effects on other cellular processes, such as autophagy and epigenetic regulation.
Méthodes De Synthèse
The synthesis of PPMP involves the reaction of 4-(1H-pyrrol-3-yl)benzaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base. The product is then treated with methanolic hydrochloric acid to obtain [4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone. This method has been optimized to produce high yields of PPMP with good purity.
Applications De Recherche Scientifique
PPMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. PPMP has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(14-7-8-17-11-14)12-3-5-13(6-4-12)16(20)18-9-1-2-10-18/h3-8,11,17H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEBGZUDLQWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)

![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)


![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
